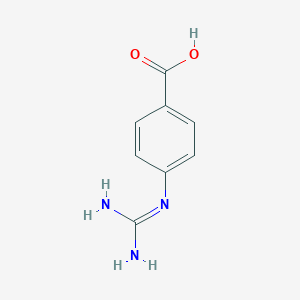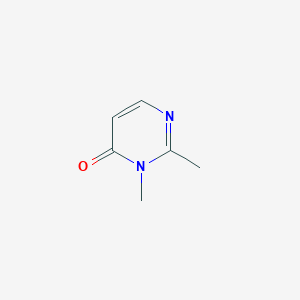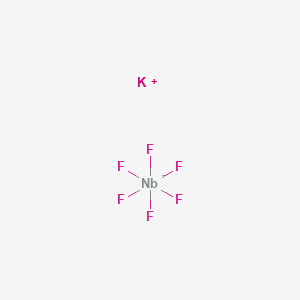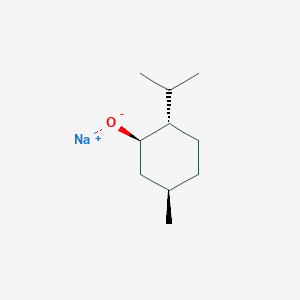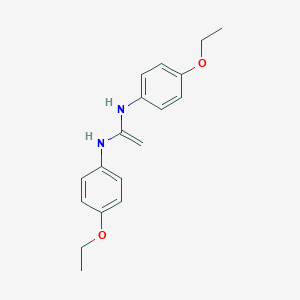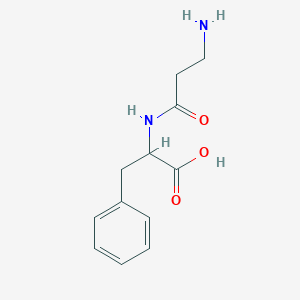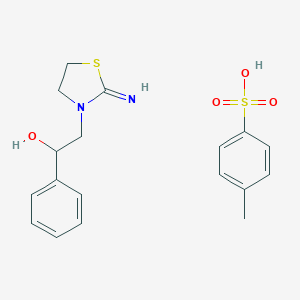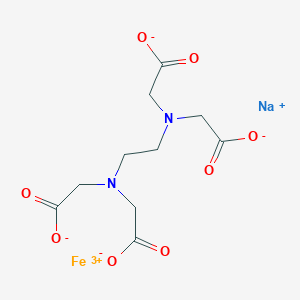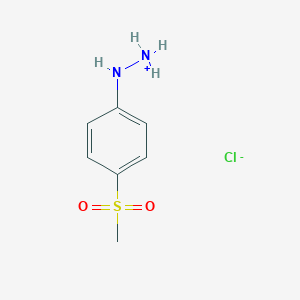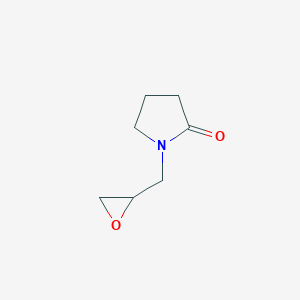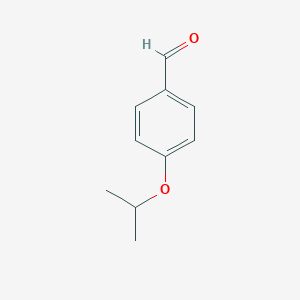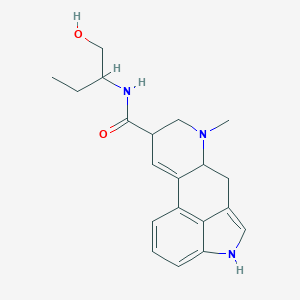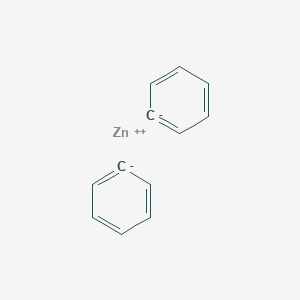
Diphenylzinc
Overview
Description
Diphenylzinc is an organozinc compound with the chemical formula ( \text{C}{12}\text{H}{10}\text{Zn} ). It is commonly used as the synthetic equivalent of a phenyl anion synthon. In its solid state, solvent-free this compound exists as dimeric molecules, specifically ( \text{PhZn}(\mu-\text{Ph})_2\text{ZnPh} ). This compound is commercially available and is known for its application in organic synthesis .
Mechanism of Action
Target of Action
Diphenylzinc is commonly used as the synthetic equivalent of a phenyl (Ph) synthon . A synthon is a theoretical molecular fragment used in retrosynthetic analysis for the planning of organic synthesis. In this case, this compound can be considered to target the synthetic processes where a phenyl group is required.
Mode of Action
The mode of action of this compound is primarily through its role as a reagent in organic synthesis. It is involved in the formation of carbon-carbon bonds, a fundamental process in organic chemistry. This compound, being an organozinc compound, is particularly useful in Negishi coupling reactions, which are used to form carbon-carbon bonds .
Biochemical Pathways
The exact biochemical pathways involving this compound are dependent on the specific reactions it is used in. As a reagent, it is involved in various synthetic processes. For instance, it can be prepared by the reaction of phenyllithium with zinc bromide . It may also be prepared by the reaction of phenylmagnesium bromide with zinc chloride or diphenylmercury with zinc metal .
Preparation Methods
Diphenylzinc can be synthesized through several methods:
Reaction with Phenyllithium and Zinc Bromide: [ 2 \text{PhLi} + \text{ZnBr}_2 \rightarrow \text{Ph}_2\text{Zn} + 2 \text{LiBr} ]
Reaction with Phenylmagnesium Bromide and Zinc Chloride: [ \text{PhMgBr} + \text{ZnCl}_2 \rightarrow \text{Ph}_2\text{Zn} + \text{MgBrCl} ]
Reaction with Diphenylmercury and Zinc Metal: [ \text{Ph}_2\text{Hg} + \text{Zn} \rightarrow \text{Ph}_2\text{Zn} + \text{Hg} ] These reactions typically occur under anhydrous conditions to prevent hydrolysis of the organozinc compound.
Chemical Reactions Analysis
Diphenylzinc undergoes various types of chemical reactions:
Substitution Reactions: It reacts with aldehydes in the presence of chiral catalysts to form chiral alcohols with high enantiomeric excesses.
Polymerization Reactions: It can initiate polymerization reactions with methyl ketones and amines to produce polymers.
Cross-Coupling Reactions: It is used in Negishi cross-coupling reactions to form carbon-carbon bonds.
Common reagents and conditions for these reactions include the use of chiral catalysts for enantioselective synthesis and anhydrous solvents to prevent hydrolysis. Major products formed include chiral alcohols, polymers, and various coupled organic compounds.
Scientific Research Applications
Diphenylzinc has a wide range of applications in scientific research:
Biology: It is utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the synthesis of drug intermediates and active pharmaceutical ingredients.
Comparison with Similar Compounds
Diphenylzinc is compared with other organozinc compounds such as:
Phenylzinc Bromide: Similar in reactivity but often used in solution form.
Diethylzinc: Used in similar reactions but with different alkyl groups.
Dimethylzinc: Another organozinc compound with different alkyl groups.
This compound is unique due to its solid-state dimeric structure and its high reactivity in forming carbon-carbon bonds with high enantioselectivity .
Properties
IUPAC Name |
zinc;benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H5.Zn/c2*1-2-4-6-5-3-1;/h2*1-5H;/q2*-1;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNROVZNGITPIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.[Zn+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50910524 | |
| Record name | Zinc bisbenzenide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50910524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1078-58-6 | |
| Record name | Diphenylzinc | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001078586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zinc bisbenzenide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50910524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of diphenylzinc?
A1: this compound has the molecular formula C12H10Zn and a molecular weight of 213.64 g/mol.
Q2: How does this compound act as a polymerization initiator?
A2: this compound can initiate ring-opening polymerization of various lactones, including δ-valerolactone, β-butyrolactone, and β-propiolactone []. The activity and efficiency of this compound are influenced by the lactone structure and the presence of co-initiators like water or butanone []. For instance, this compound exhibits high activity in δ-valerolactone polymerization but requires a co-initiator for enhanced activity with β-lactones [].
Q3: Can this compound be used for the polymerization of other monomers?
A3: Yes, this compound has been successfully employed in the polymerization of various monomers like oxiranes [], styrene [, , , , , , , , ], methyl methacrylate [], and propylene sulfide []. The polymerization process is highly sensitive to factors like co-initiator type, molar ratios, temperature, and solvent used [, , , , , , , , , , ].
Q4: What is the role of co-initiators in this compound-mediated polymerizations?
A4: Co-initiators like water and butanone significantly impact this compound's catalytic activity and the polymerization process. They can influence the induction period, reaction order with respect to the monomer, and the resulting polymer's properties [, , ]. For instance, butanone enhances this compound's activity in β-lactone and oxirane polymerization, with an optimal butanone/diphenylzinc ratio for maximum activity [, ].
Q5: How does this compound contribute to stereoregular polymer synthesis?
A5: this compound, when combined with a metallocene and methylaluminoxane (MAO), forms efficient initiator systems for synthesizing stereoregular polystyrene [, , , , , , , ]. The tacticity of the resulting polystyrene (syndiotactic or atactic) depends on the metallocene used and its molar ratio to this compound [, , , , , , , ]. For instance, titanocenes generally lead to syndiotactic polystyrene, while zirconocenes can produce either atactic polystyrene or a mixture of atactic and syndiotactic polystyrene [, , , , , ].
Q6: Can this compound be used for copolymerization reactions?
A6: Yes, this compound, in conjunction with metallocenes and MAO, effectively initiates copolymerization of styrene with various comonomers, including p-substituted styrenes [, , , , ], α-olefins [, , , ], and lactones like ε-caprolactone []. The copolymerization process is influenced by the comonomer type, its reactivity relative to styrene, and reaction conditions [, , , , , ].
Q7: What is the role of this compound in asymmetric synthesis?
A7: this compound serves as a phenyl source in enantioselective copper-catalyzed 1,4-addition reactions to cyclohexenones [, ]. This reaction offers a route to optically active compounds with high enantiomeric excesses, signifying this compound's utility in asymmetric synthesis [, ].
Q8: How does this compound contribute to the synthesis of chiral alcohols?
A8: this compound plays a crucial role in the catalytic asymmetric addition to aldehydes, yielding chiral secondary alcohols [, , , , , ]. Its use allows for milder reaction conditions and broader functional group tolerance compared to other organometallic reagents [, , , , , ].
Q9: Are there any examples of this compound reacting with other organometallic compounds?
A9: Yes, this compound reacts with gold compounds like AuCl3 or Au(CO)Cl to form triphenylgoldzinc []. This reaction is significant for synthesizing novel organometallic compounds with potentially useful properties [].
Q10: Is this compound stable under ambient conditions?
A10: this compound is air- and moisture-sensitive and reacts slowly with atmospheric oxygen, leading to the formation of di-μ-phenoxidobis[(diethyl ether)phenylzinc(II)] when exposed to air in diethyl ether []. This sensitivity necessitates handling this compound under inert atmosphere conditions using techniques like Schlenk line or glovebox.
Q11: How does the presence of Lewis bases affect this compound?
A11: this compound readily forms adducts with Lewis bases like cyclic thioethers [] and diethyl ether []. The formation of these adducts can influence the reactivity of this compound and its performance in catalytic applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



